4-methyl-3-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-3-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-12-4-5-13(11-15(12)22(24)25)18(23)19-8-9-26-17-7-6-14(20-21-17)16-3-2-10-27-16/h2-7,10-11H,8-9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQJFCIBJSECTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 4-methyl-3-nitro-N-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]oxy}ethyl)benzamide, is a thiophene-based analog. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects.

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a 2-substituted thiophene compound, is a nonsteroidal anti-inflammatory drug.

Biological Activity

4-Methyl-3-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

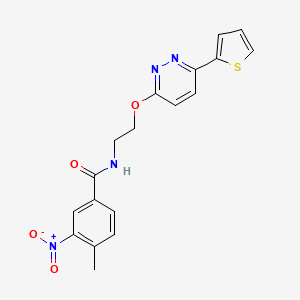

Chemical Structure and Properties

The compound features a benzamide core with a nitro group and a thiophene-substituted pyridazine moiety. Its structure can be represented as follows:

This structural complexity suggests potential interactions with various biological targets, which can be explored through pharmacological studies.

Target Interactions

Research indicates that compounds similar to this compound may interact with several biological targets, notably:

- Poly (ADP-ribose) polymerases (PARP) : Inhibition of PARP is crucial for disrupting DNA repair pathways, which can lead to enhanced apoptosis in cancer cells.

- Kinase Inhibition : The compound may exhibit kinase inhibitory properties, which are essential for regulating cell signaling pathways involved in growth and proliferation .

Anticancer Properties

Several studies have suggested that compounds within this structural class exhibit significant anticancer activity. For instance, derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells, with IC50 values often below 10 µM .

Case Study:

A recent investigation into similar benzamide derivatives revealed that certain modifications led to enhanced selectivity and potency against tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Testing against Mycobacterium tuberculosis and other pathogens showed promising results, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent. Early studies suggest favorable absorption characteristics, with good bioavailability predicted based on structural properties. However, toxicity assessments are necessary to ensure safety in clinical applications.

| Parameter | Value |

|---|---|

| Molecular Weight | 334.40 g/mol |

| Solubility | Moderate in DMSO |

| Toxicity (in vitro) | Low against HEK293 cells (IC50 > 50 µM) |

Comparison with Similar Compounds

a) N-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide (CAS 920244-67-3)

- Key Features : Shares the pyridazine-thiophene-ethyl ether backbone but replaces the benzamide with a pyridine-3-sulfonamide group.

- Molecular Weight : 362.4 g/mol vs. ~441.4 g/mol (estimated for the main compound).

b) 4-Fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS 897619-56-6)

- Key Features : Substitutes pyridazine with a triazolo[4,3-b]pyridazine ring and replaces the nitro group with a fluorine atom.

- The triazolo ring may enhance π-π stacking interactions .

- Molecular Weight : 428.5 g/mol.

Pyridazine and Thiophene-Containing Compounds

a) Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

b) N-(6-((2-((3-Methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

- Key Features : Retains the benzamide and pyridazine core but uses a thioether linker and a 3-methoxybenzyl group.

Amide-Linked Compounds with Heterocyclic Systems

a) Imidazo[1,2-b]pyridazine Derivatives ()

- Key Features: Compounds such as 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide feature fused imidazole-pyridazine systems.

- Impact: The imidazo[1,2-b]pyridazine core may enhance binding to kinase targets compared to standalone pyridazine rings. The dimethylaminoethyl group improves solubility .

b) Fluorescent Ligand ()

- Key Features : A complex structure with dipyrrolo-diazaborinin and furan groups, though it shares the pyridazine and thiophene motifs.

- Impact: The extended conjugation system enables fluorescence, suggesting applications in imaging, unlike the non-fluorescent main compound .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMSO or DCM) impacts reaction efficiency.

- Temperature control during nitration to avoid over-oxidation .

How can researchers optimize the coupling efficiency between the pyridazine-thiophene moiety and the benzamide core?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Use of Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved, though this compound’s synthesis may rely on nucleophilic aromatic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the ethyloxy intermediate.

- Reagent Ratios : Stoichiometric excess of the benzoyl chloride (1.2–1.5 eq.) ensures complete conversion .

- By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify side products (e.g., hydrolysis of the nitro group under acidic conditions) .

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the nitro and methyl groups on the benzamide and the thiophene-pyridazine linkage. Aromatic protons in thiophene (δ 7.2–7.8 ppm) and pyridazine (δ 8.1–8.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₇N₄O₄S).

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethyloxy linker region .

What strategies can resolve contradictory data regarding the compound’s stability under acidic conditions?

Advanced Research Question

Contradictions may arise from varying experimental setups. Methodological approaches include:

- Kinetic Studies : Monitor degradation rates via HPLC at different pH levels (e.g., pH 1–6).

- Isolation of Degradants : Use preparative TLC to isolate by-products (e.g., nitro group reduction to amine under strong acid) and characterize via MS/NMR .

- Computational Modeling : Predict protonation sites using DFT calculations (e.g., nitro group vs. pyridazine nitrogen) to identify labile bonds .

Q. Example Finding :

- At pH < 2, the ethyloxy linker undergoes hydrolysis, while the nitro group remains intact until pH 1.5 .

How does the nitro group’s position influence the compound’s electronic properties and reactivity?

Advanced Research Question

The meta-nitro group on the benzamide:

- Electron-Withdrawing Effect : Reduces electron density on the amide carbonyl, increasing electrophilicity and potential for nucleophilic attack (e.g., in protease inhibition assays).

- Impact on Solubility : Enhances polarity but may reduce membrane permeability.

- Reactivity in Reductions : Selective reduction to an amine (e.g., using H₂/Pd-C) can generate derivatives for SAR studies .

Q. Computational Support :

- DFT calculations show a 0.15 eV lower LUMO energy compared to para-nitro analogs, suggesting higher electrophilic reactivity .

What methodologies are recommended for assessing the compound’s potential as a kinase inhibitor?

Advanced Research Question

- Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values.

- Docking Studies : Perform molecular docking with kinase X-ray structures (e.g., PDB entries) to predict binding modes. The pyridazine-thiophene moiety may occupy hydrophobic pockets .

- Cellular Validation : Test in cell lines overexpressing target kinases, using Western blotting to monitor phosphorylation inhibition.

Q. Data Interpretation :

- Correlate computational binding scores (e.g., Glide scores) with experimental IC₅₀ to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.